11-Hpete
Description
Properties
Molecular Formula |
C20H32O4 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5Z,8Z,12E,14Z)-11-hydroperoxyicosa-5,8,12,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-7-10-13-16-19(24-23)17-14-11-8-6-9-12-15-18-20(21)22/h6-7,9-11,13-14,16,19,23H,2-5,8,12,15,17-18H2,1H3,(H,21,22)/b9-6-,10-7-,14-11-,16-13+ |
InChI Key |
PCGWZQXAGFGRTQ-RLZWZWKOSA-N |
SMILES |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)OO |
Isomeric SMILES |
CCCCC/C=C\C=C\C(C/C=C\C/C=C\CCCC(=O)O)OO |
Canonical SMILES |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)OO |
Synonyms |
11-HPETE 11-hydroperoxyeicosa-5,8,12,14-tetraenoic acid |
Origin of Product |
United States |
Scientific Research Applications
Biosynthesis of 11-HPETE
11-HPETE is synthesized primarily through the action of lipoxygenases on arachidonic acid. The enzyme 11-lipoxygenase converts arachidonic acid to 11-HPETE, which can further be metabolized to produce other biologically active compounds such as 11-hydroxyeicosatetraenoic acid (11-HETE) . The biosynthetic pathway is crucial for understanding how this compound functions in various biological contexts.
Biological Effects
Inflammation and Immune Response
11-HPETE has been implicated in inflammatory responses and immune regulation. It acts as a precursor for several bioactive lipids that modulate inflammation . Research indicates that metabolites derived from 11-HPETE can influence the activation of peroxisome proliferator-activated receptors (PPARs), which are essential in regulating inflammatory processes .
Cancer Research
Studies have shown that 11-HPETE may play a role in cancer biology. It has been observed to affect tumor cell proliferation and apoptosis, suggesting its potential as a therapeutic target in cancer treatment . For instance, the conversion of 11-HPETE to 11-HETE has been linked to the modulation of cancer cell behaviors.
Therapeutic Applications
Cardiovascular Health
Research indicates that eicosanoids, including 11-HPETE, may influence cardiovascular health by regulating vascular tone and inflammation . The modulation of these pathways could provide insights into developing treatments for cardiovascular diseases.
Neuroprotection
Emerging studies suggest that 11-HPETE may have neuroprotective properties. Its metabolites could potentially protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases .
Case Study: Inflammatory Response Modulation
A study demonstrated that treatment with 11-HPETE reduced inflammation markers in a murine model of arthritis. The findings indicated that the compound could downregulate pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Case Study: Cancer Cell Proliferation
In vitro experiments showed that exposure to 11-HPETE resulted in decreased proliferation rates of breast cancer cells (MDA-MB-231). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its therapeutic potential in oncology .
Summary Table of Applications
Comparison with Similar Compounds
Enzymatic Specificity and Product Distribution
- 11-HpETE vs. 15-HpETE: Apple LOX2:Md:2b exclusively produces 15-HpETE from AA, whereas LOX1:Md:1c prioritizes 11-HpETE (53%) . Native PGHS-1 forms 15-HpETE as a minor product (≤2.5%) but predominantly generates prostaglandins (≥95%) . In contrast, the V349A/W387F PGHS-1 mutant shifts specificity to 11-HpETE (84%) due to altered substrate binding . Chirality differences: 15-HpETE from the V609W mutant is a 35:65 R/S mixture, while 11-HpETE is strictly 11R .
11-HpETE vs. 5-HpETE :
Kinetic and Catalytic Variations
- Substrate Affinity :
PGHS-1 exhibits distinct Km values for AA depending on the product: 11-HpETE formation has a higher Km than 15-HpETE or PGG2, suggesting multiple catalytically competent AA orientations in the COX active site . - Mutant Efficiency :
The V609W LOX mutant’s 11-HpETE specificity drops to 69% (vs. wild-type LOX1:Md:1c’s 53%), with increased by-products (15-, 5-, 8-, 12-HpETE) due to reduced reaction precision .
Functional Implications
While evidence provided focuses on biosynthesis, downstream metabolites hint at divergent biological roles:
- 11-HpETE : Converted to 11-HETE and hepoxilin A3 (HXA3), which modulate calcium signaling and insulin secretion .
- 15-HpETE : Precursor to anti-inflammatory lipoxins (e.g., LXA4) and 15-HETE, a ligand for peroxisome proliferator-activated receptors (PPARs) .
- 12-HpETE : Processed into hepoxilin B3 (HXB3) and trioxilin B3 (TrXB3), involved in neutrophil chemotaxis .
Preparation Methods
Stereoselective Synthesis from Arachidonic Acid Derivatives
The chemical preparation of 11-HpETE begins with arachidonic acid (AA) or its methyl ester as the substrate. A seminal study demonstrated the synthesis of 11R- and 11S-HpETE methyl esters via photooxygenation and subsequent reduction (Fig. 1). The process involves:
-
Photooxygenation : AA methyl ester is treated with singlet oxygen () in the presence of a photosensitizer (e.g., methylene blue), generating a hydroperoxide intermediate at the 11-position.
-
Stereochemical Resolution : Chiral chromatography or enzymatic resolution separates the 11R- and 11S-enantiomers.
-
Reductive Workup : Sodium borohydride () reduces the hydroperoxide to the corresponding alcohol (11-HETE), which is reoxidized to 11-HpETE using tert-butyl hydroperoxide (-BuOOH$$) and a vanadium catalyst.
Yields for racemic 11-HpETE reach 25%, while enantiopure forms (11R- or 11S-) are obtained in 5% yields due to losses during resolution.
Table 1: Key Parameters in Chemical Synthesis of 11-HpETE
Purification and Characterization
Purification of 11-HpETE employs reverse-phase HPLC with C18 columns, using acetonitrile-water gradients (70:30 to 90:10). Structural validation relies on:
-
Nuclear Magnetic Resonance (NMR) : 400 MHz NMR confirms the hydroperoxide group ( 8.1–8.3 ppm) and conjugated diene system ( 5.3–5.8 ppm). Nuclear Overhauser effect (nOe) experiments differentiate 11R- and 11S-enantiomers by spatial proximity of hydroperoxide protons to adjacent methyl groups.
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion at 337.2385 [M+H], consistent with the formula .
Enzymatic Biosynthesis of 11-HpETE
Cyclooxygenase (COX)-Mediated Pathways
COX-1 and COX-2, traditionally associated with prostaglandin synthesis, also oxygenate AA to 11R-HpETE as a minor product (Fig. 2). Key features include:
Table 2: Enzymatic Synthesis of 11-HpETE via COX Isoforms
| Enzyme | Cofactors | Major Product | 11-HpETE Yield | Stereochemistry |
|---|---|---|---|---|
| COX-1 | Heme, O | Prostaglandins | 1–2% | 11R |
| COX-2 | Heme, Glutathione | Prostaglandins | 3–5% | 11R |
| COX-2 + Aspirin | Heme, O | 15R-HpETE | 1–2% | 11R |
Lipoxygenase (LOX) Pathways
While 5-, 12-, and 15-lipoxygenases dominate AA metabolism, none directly produce 11-HpETE. However, non-enzymatic peroxidation of AA in oxidative environments generates racemic 11-HpETE as a side product. This pathway lacks stereochemical control and yields <1% 11-HpETE.
Comparative Analysis of Preparation Methods
Yield and Stereochemical Control
-
Chemical Synthesis : Offers precise stereochemical outcomes (11R, 11S, or racemic) but suffers from low yields (5–25%).
-
Enzymatic Synthesis : Produces exclusively 11R-HpETE with higher stereopurity but requires specialized enzyme preparations and cofactors.
-
Non-Enzymatic Peroxidation : Generates racemic 11-HpETE unpredictably, limiting its utility in research.
Scalability and Practical Considerations
Chemical methods are scalable but cost-prohibitive due to chiral resolution steps. Enzymatic approaches, while stereospecific, face challenges in enzyme stability and cofactor regeneration.
Q & A
Q. Table 1: Key Variables in 11-Hpete Experimental Design
| Variable | Control Strategy | Example Application |
|---|---|---|
| Oxygen tension | Hypoxic chambers vs. normoxia | Study redox-sensitive pathways |
| Enzyme cofactors | Chelators (e.g., EDTA) to sequester metals | Isolate cofactor-dependent activity |
| Cell type specificity | Primary cells vs. immortalized lines | Compare tissue-specific metabolism |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
